molecular formula C12H18FN5 B11746821 1-(2-fluoroethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B11746821
M. Wt: 251.30 g/mol
InChI Key: CCPIJYJNCLZVRZ-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the fluoroethyl group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.

    N-alkylation: The final step involves the N-alkylation of the pyrazole ring with the desired alkyl halide, such as 1-bromo-2-fluoroethane, under basic conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and automated synthesis equipment to scale up the process.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles such as amines or thiols.

    Coupling reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, copper), and specific temperature and pressure conditions.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(2-fluoroethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

    1-(2-chloroethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with a chloroethyl group instead of a fluoroethyl group, which may result in different reactivity and biological activity.

    1-(2-bromoethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine: Similar structure but with a bromoethyl group, which may affect its chemical properties and applications.

    1-(2-iodoethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluoroethyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-2-6-18-12(3-5-15-18)9-14-11-8-16-17(10-11)7-4-13/h3,5,8,10,14H,2,4,6-7,9H2,1H3

InChI Key

CCPIJYJNCLZVRZ-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CNC2=CN(N=C2)CCF

Origin of Product

United States

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